N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride is a chemical compound characterized by the molecular formula . It is a derivative of pyrazole, a five-membered heterocyclic compound that contains two nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.
This compound falls under the category of heterocyclic compounds, specifically pyrazole derivatives. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. Pyrazoles are known for their diverse biological activities and are often investigated for their pharmaceutical properties.
The synthesis of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. Typical parameters include:
The molecular structure of N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride features a pyrazole ring substituted at the 4-position with a phenyl group and at the nitrogen atom with a methyl group.
The structure can be visualized using molecular modeling software or chemical drawing tools, highlighting the arrangement of atoms and functional groups.
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride can participate in various chemical reactions:
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 227.70 g/mol |
Appearance | White crystalline solid |
Melting Point | Not explicitly stated |
Solubility | Soluble in water |
pH | Typically acidic due to hydrochloride salt |
These properties make it suitable for various applications in scientific research and industry.
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride has several significant applications:
The compound's unique properties allow it to be utilized in developing agrochemicals and other industrial chemicals, indicating its versatility beyond academic research.
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a pyrazole core substituted at the N1 position with a phenyl group and at the C4 position with a methylaminomethyl group. The hydrochloride salt form (CAS: 1255718-31-0) has molecular formula C₁₁H₁₄ClN₃ and molecular weight 223.70 g/mol, enhancing its stability and solubility compared to the free base (C₁₁H₁₃N₃, MW 187.24 g/mol; CAS: 868552-05-0) [1] . Its canonical SMILES (CNCC₁=CN(N=C₁)C₂=CC=CC=C₂.Cl) confirms the secondary amine protonation state in the salt form [1] [2].
The compound belongs to the 4-aminomethylpyrazole subclass, distinguished by the amine-bearing methyl group at the pyrazole's C4 position. Key structural analogs include:
Table 1: Structural Analogs and Key Differences
Compound | CAS Number | Molecular Formula | Key Structural Difference | Impact on Properties | |
---|---|---|---|---|---|
(1-Phenyl-1H-pyrazol-4-yl)methanamine HCl | 1106959-86-7 | C₁₀H₁₂ClN₃ | Primary amine (lacks N-methyl) | Increased polarity, altered receptor binding | |
N-Methyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | 1431965-92-2 | C₆H₁₁N₃ | Methyl instead of phenyl at N1 | Reduced aromatic interactions, decreased lipophilicity | |
(4-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine HCl | 904696-62-4 | C₁₁H₁₄ClN₃ | Benzyl linker between phenyl and pyrazole | Enhanced conformational flexibility | [5] [6] |
The phenyl-pyrazole conjugation system enables π-stacking interactions with biological targets, while the methylamine side chain provides a protonation site facilitating ionic bonding. Predicted physicochemical properties include a boiling point of 301.0±17.0°C, density of 1.08±0.1 g/cm³, and pKa of 9.24±0.10, indicating moderate lipophilicity suitable for blood-brain barrier penetration [1].
Pyrazole chemistry emerged in the late 19th century with Knorr's pioneering syntheses, but the 1-phenylpyrazole motif gained prominence with the development of betazole (1940s, gastric secretion stimulant) and lonazolac (1970s, NSAID). The 4-aminomethyl substitution pattern evolved in the 2000s to exploit the vector versatility of the methylamine linker .
Synthetic milestones for N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine include:
Table 2: Historical Development of Key Pyrazole Derivatives
Time Period | Development Milestone | Key Compounds | |
---|---|---|---|
1883 | Knorr pyrazole synthesis | Phenazone derivatives | |
1940s | First medicinal pyrazoles | Betazole (histamine analog) | |
1970s | Diarylpyrazole NSAIDs | Lonazolac, celecoxib analogs | |
Early 2000s | Kinase inhibitors with pyrazole cores | Crizotinib, erdafitinib | |
Post-2010 | 4-Aminomethylpyrazole exploration | N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine derivatives | [8] |
The target compound's synthesis leverages two classical methods:
Patent analyses reveal accelerating interest, with pyrazole derivatives appearing in 62% more pharmaceutical patents (2015-2025) versus the previous decade, particularly as kinase inhibitors and immunomodulators [7] [8].
This scaffold exhibits multitarget potential evidenced by its structural similarity to bioactive pyrazoles. Key pharmacological applications include:
Table 3: Documented Biological Activities of Structural Analogs
Biological Target | Activity | Concentration Range | Structural Requirements | |
---|---|---|---|---|
TLR9 | Antagonism | EC₅₀ 3.16 μM | 1,3-Diarylpyrazole with basic side chain | |
Autophagy | Induction | Active at 10 μM | 4-Methylaminomethyl substitution | |
T. brucei rhodesiense | Growth inhibition | IC₅₀ 2.1-7.4 μM | Diarylpyrazole with lipophilic substituents | |
PDE2 | Inhibition | IC₅₀ <100 nM (patent) | Triazolopyrimidine-linked pyrazoles | [7] |
The molecule's drug-like properties (MW < 250, logP ≈ 2.1, H-bond donors/acceptors = 2/3) align with Lipinski's criteria, facilitating lead optimization. Its structural simplicity enables rapid generation of analogs via:
Despite promising attributes, significant research gaps persist:
Cytotoxicity Mechanisms: The scaffold demonstrates concentration-dependent cytotoxicity in MRC-5 fibroblasts (EC₅₀ 8-15μM), potentially through mitochondrial disruption or DNA intercalation. This confounds interpretation of autophagy induction and TLR9 antagonism data, as cellular stress responses may mimic targeted bioactivity .
Metabolic Instability: Predicted susceptibility to hepatic oxidation (cytochrome P450-mediated N-demethylation) and amine glucuronidation requires experimental validation via microsomal studies. No published ADMET data exists for this specific compound [6].
Structural Optimization Challenges: Key questions include:
Analytical Limitations: Commercial suppliers provide limited characterization data. Sigma-Aldrich explicitly states: "does not collect analytical data... buyer assumes responsibility" [2]. The absence of published HPLC purity methods, chiral separation protocols (if applicable), and reference spectra (¹³C NMR, FTIR) impedes reproducibility.
Target Deconvolution: No proteomic studies (e.g., affinity chromatography, thermal shift assays) exist to identify direct molecular targets, leaving mechanism-of-action studies entirely inferential based on structural analogs .
Table 4: Key Research Questions and Proposed Approaches
Knowledge Gap | Critical Research Questions | Recommended Approaches |
---|---|---|
Cytotoxicity | Is cytotoxicity target-specific or off-target? | Transcriptomic profiling; high-content imaging |
Metabolic Stability | What are primary metabolic pathways? | LC-MS/MS characterization of liver microsome incubations |
Structural Optimization | Which C4 modifications improve selectivity? | Synthesis of carbamate, urea, and amide analogs |
Target Identification | What proteins bind this scaffold? | Affinity-based protein profiling (AfBPP) |
Addressing these gaps requires integrated medicinal chemistry strategies:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4